2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one
Description
The compound 2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one features a pyran-4-one core substituted at positions 2 and 3. The 2-position is modified with a methyl group linked to a piperazine ring, which is further functionalized with a furan-2-carbonyl moiety. The 5-position carries a 4-methylphenylmethoxy group. While direct synthesis data for this compound are unavailable, related analogs (e.g., nitrobenzyloxy-substituted pyran-4-ones) have been synthesized via condensation reactions involving piperazine intermediates and substituted aldehydes .
Properties
IUPAC Name |
2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-17-4-6-18(7-5-17)15-30-22-16-29-19(13-20(22)26)14-24-8-10-25(11-9-24)23(27)21-3-2-12-28-21/h2-7,12-13,16H,8-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWWIOZZRJSVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl piperazine intermediate, which is then coupled with a pyranone derivative under specific reaction conditions. The reaction conditions often include the use of solvents like acetonitrile or methanol, and catalysts such as potassium carbonate or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the pyranone ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyran-4-One Derivatives
Compound A : 5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
- Structural Differences :
- 5-position : 2-Chlorobenzyloxy vs. 4-methylphenylmethoxy.
- Piperazine substituent : 2-Fluorophenyl vs. furan-2-carbonyl.
Compound B : 2-{[4-(Furan-2-carbonyl)piperazin-1-yl]methyl}-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one
Piperazine-Furan Carbonyl Derivatives in Heterocyclic Cores
Compound C : 7-(2-Fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one
- Core Structure: Quinazolinone vs. pyran-4-one.
- Implications: Quinazolinones are associated with kinase inhibition (e.g., EGFR), whereas pyran-4-ones are less studied but may exhibit antioxidant or anti-inflammatory activity .
Compound D : 2-Chloro-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethenone
- Core Structure: Chloroethenone vs. pyran-4-one.
- This contrasts with the pyran-4-one’s keto-enol tautomerism, which may stabilize resonance structures .
Triazole-Thiones and Oxazolo-Pyrimidines with Piperazine Substituents
Compound E : 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Core Structure : Triazole-thione vs. pyran-4-one.
- Implications :
Compound F : 7-(4-(Methylsulfonyl)piperazin-1-yl)-2-(4-methylphenyl)-5-phenyl-oxazolo[4,5-d]pyrimidine
Comparative Data Table
Key Research Findings
5-Position Optimization : 4-Methylphenylmethoxy balances lipophilicity and steric effects, offering advantages over polar nitro or chloro substituents .
Core Structure Impact: Pyran-4-ones exhibit keto-enol tautomerism, which may stabilize interactions with biological targets compared to rigid heterocycles like quinazolinones .
Biological Activity
The compound 2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one , also known as a pyran derivative, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 464.5 g/mol. The structure features a pyran ring fused with a piperazine moiety and functional groups such as furan and methoxy, which contribute to its bioactivity.
Anticancer Activity
Pyran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that certain pyran derivatives displayed high inhibitory concentrations (IC50) against human cancer cell lines such as HCT116 and MDA-MB-435, with IC50 values ranging from 0.24 µM to 0.58 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | HCT116 | 0.25 |
| 5f | MDA-MB-435 | 0.29 |
| 7k | UACC-62 | 0.36 |
The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor growth through various pathways, including COX-2 and HDAC inhibition .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays, demonstrating effectiveness against both gram-positive and gram-negative bacteria. Studies indicate that derivatives containing the piperazine nucleus exhibit significant antibacterial activity:
- Antibacterial Testing : The synthesized compounds were evaluated for their ability to inhibit bacterial growth, showing potent activity against strains like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory and Analgesic Effects
Research has indicated that pyran derivatives can also possess anti-inflammatory properties. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX .
Study on Antitumor Activity
A study published in the Bulletin of Chemical Society of Ethiopia investigated a series of pyran derivatives for their antitumor potential. Among these, compounds similar to the target compound exhibited notable cytotoxicity against various cancer cell lines. The research highlighted that structural modifications significantly impacted biological activity, emphasizing the importance of functional groups in enhancing efficacy .
Synthesis and Evaluation
Another study focused on synthesizing novel pyran derivatives through multi-component reactions and evaluating their biological activities. The results indicated that specific substitutions on the pyran ring could enhance both cytotoxicity and selectivity towards cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves coupling the furan-2-carbonyl group to the piperazine ring via nucleophilic acyl substitution. Key steps include:
- Step 1 : Reacting 4-(furan-2-carbonyl)piperazine with a chloromethylpyran-4-one intermediate in anhydrous dichloromethane using triethylamine as a base (similar to piperazine coupling in and ) .
- Step 2 : Introducing the 4-methylphenylmethoxy group via nucleophilic aromatic substitution (e.g., using 4-methylbenzyl bromide under alkaline conditions, as in ) .
- Optimization : Monitor reaction progress via TLC and optimize solvent polarity (e.g., acetonitrile or DMF) to enhance yield. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches from the pyran-4-one (1650–1700 cm⁻¹) and furan-2-carbonyl (1680–1720 cm⁻¹) groups .
- NMR (¹H and ¹³C) : Identify piperazine N–CH₂– (δ 2.5–3.5 ppm), pyran-4-one C=O (δ 160–170 ppm), and 4-methylphenylmethoxy aromatic protons (δ 6.8–7.4 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to distinguish from byproducts .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Antimicrobial Screening : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, following protocols in .
- Cytotoxicity Assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM, as in and .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazine and furan moieties?
- Methodological Answer :
- Piperazine Modifications : Replace the furan-2-carbonyl group with benzoyl or acetyl analogs to assess steric/electronic effects on receptor binding (e.g., ’s approach for arylpiperazine derivatives) .
- Furan Ring Substitutions : Introduce electron-withdrawing groups (e.g., nitro) at the furan 5-position to evaluate changes in pharmacokinetic properties .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .
Q. How can crystallographic and computational methods resolve conformational ambiguities in the piperazine-pyranone core?
- Methodological Answer :
- X-ray Diffraction (XRD) : Determine the puckering of the piperazine ring and dihedral angles between pyranone and methoxyphenyl groups (as in ’s analysis of related structures) .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict dominant conformers and compare with XRD data .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability (see ’s split-plot design) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or batch effects in IC₅₀ values .
Q. What in vitro assays are suitable for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin receptors) due to the piperazine moiety’s affinity (see ’s approach for arylpiperazine-based compounds) .
- Enzyme Inhibition : Test for kinase or cytochrome P450 inhibition using fluorometric or colorimetric substrates .
- Molecular Docking : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina, guided by structural data from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
